Mociprazine

Description

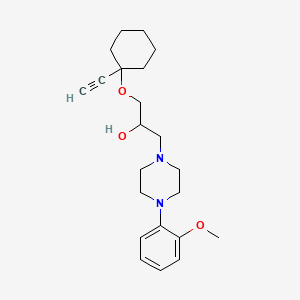

Structure

2D Structure

3D Structure

Properties

CAS No. |

56693-13-1 |

|---|---|

Molecular Formula |

C22H32N2O3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1-(1-ethynylcyclohexyl)oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C22H32N2O3/c1-3-22(11-7-4-8-12-22)27-18-19(25)17-23-13-15-24(16-14-23)20-9-5-6-10-21(20)26-2/h1,5-6,9-10,19,25H,4,7-8,11-18H2,2H3 |

InChI Key |

UWDDRCRFIZGSCD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3(CCCCC3)C#C)O |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3(CCCCC3)C#C)O |

Appearance |

Solid powder |

Other CAS No. |

56693-13-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3517 CERM CERM 3517 mociprazine |

Origin of Product |

United States |

Preclinical Investigations of Mociprazine

In Vitro Pharmacological Characterization of Mociprazine

In vitro studies are crucial for determining the direct interactions of a compound with specific molecular targets, such as receptors and enzymes. These studies provide foundational data on the compound's binding affinity and functional activity at a molecular level.

Ligand Binding Studies

Ligand binding studies are a key component of in vitro pharmacological characterization, providing information on the affinity and selectivity of a compound for specific binding sites, such as neurotransmitter receptors. These assays typically involve incubating the compound with cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the target site. The extent to which the compound displaces the radiolabeled ligand indicates its binding affinity. kcasbio.comrevvity.combiosensingusa.com

Research indicates that this compound, also referred to in some contexts as CERM 3517, has been subject to such investigations. Studies on a related compound, cariprazine (B1246890) (RGH-188), which is described as a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist, provide insights into the types of receptors that might be relevant for compounds with similar structures or intended activities. Cariprazine has shown high affinity for dopamine D3 and D2 receptors, as well as serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT2B receptors in in vitro binding assays. vraylarhcp.comdovepress.comdovepress.compsychscenehub.com Specifically, cariprazine demonstrated a preferential binding to D3 receptors over D2 receptors. dovepress.comdovepress.comnih.gov While direct, detailed ligand binding data specifically for this compound (CERM 3517) across a broad panel of receptors were not extensively found in the search results, the metabolic fate of CERM 3517 in beagle dogs involved N-dephenylation and hydroxylation, suggesting enzymatic interactions. researchgate.net

Based on the available information regarding structurally related compounds and the nature of preclinical pharmacological studies, ligand binding studies for this compound would typically involve determining its affinity (expressed as Ki or IC50 values) for a range of neurotransmitter receptors, ion channels, and enzymes to establish its binding profile.

An example of the type of binding affinity data generated for related compounds is shown below:

| Receptor Target | Binding Affinity (Ki, nM) | Source Type |

| Dopamine D3 | 0.085 | Human (Recombinant) |

| Dopamine D2L | 0.49 | Human (Recombinant) |

| Dopamine D2S | 0.69 | Human (Recombinant) |

| Serotonin 5-HT2B | 0.58 | Human (Recombinant) |

| Serotonin 5-HT1A | 2.6 | Human (Recombinant) |

| Serotonin 5-HT2A | 18.8 | Human (Recombinant) |

| Histamine (B1213489) H1 | 23.2 | Human (Recombinant) |

| Serotonin 5-HT2C | 134 | Human (Recombinant) |

| alpha1A-adrenergic | 155 | Human (Recombinant) |

| Cholinergic Muscarinic | >1000 (IC50) | Not specified (Human) |

Functional Assays

Functional assays are conducted to determine the effect of a compound on the activity of its target. For receptors, this involves assessing whether the compound acts as an agonist (activating the receptor), antagonist (blocking the receptor), or partial agonist/antagonist. These assays measure downstream signaling events triggered by receptor activation.

For related compounds like cariprazine, functional assays have shown it to be a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. psychscenehub.commedicinenet.comdrugbank.comwikipedia.org It has also demonstrated antagonist activity at serotonin 5-HT2A and 5-HT2B receptors. dovepress.compsychscenehub.commedicinenet.comdrugbank.comwikipedia.org The partial agonist activity at D2 and D3 receptors is notable, as it can lead to different effects depending on the basal level of neurotransmitter activity; acting as a functional agonist when neurotransmitter levels are low and a functional antagonist when levels are high. wikipedia.orgvraylarhcp.com

While specific functional assay data for this compound (CERM 3517) were not detailed in the search results, such studies would typically employ methods like calcium mobilization assays, cAMP accumulation assays, or GTPγS binding assays to evaluate its impact on signaling pathways mediated by the receptors it binds to. For instance, GTPγS binding assays were used to assess the functional activity of cariprazine and its metabolites at dopamine receptors. dovepress.comnih.gov

In Vivo Studies of this compound in Animal Models

In vivo studies in animal models are essential for evaluating the effects of a compound within a complex biological system, providing insights into its potential efficacy and pharmacological profile in a living organism.

Behavioral Effects Research

Behavioral studies in animal models are used to assess the potential effects of a compound on various behaviors relevant to neurological and psychiatric conditions. These can include tests for antidepressant-like activity, anxiolytic effects, antipsychotic potential, and effects on cognitive function.

Although direct behavioral effects research specifically on this compound (CERM 3517) was not extensively detailed in the search results, studies on related compounds like cariprazine have demonstrated a range of behavioral effects in animal models. Cariprazine has shown antidepressant-like properties in several animal behavior models. nih.govnih.gov In a chronic unpredictable stress mouse model, cariprazine significantly attenuated anhedonic-like behavior and showed anxiolytic-like activity. nih.gov Studies in rats using a phencyclidine (PCP) model, which is used to model aspects of schizophrenia, indicated that cariprazine was effective in overcoming PCP-induced deficits in cognition and social behavior, suggesting potential for addressing negative symptoms and cognitive impairment. nih.gov These findings in animal models have supported the investigation of cariprazine for conditions like schizophrenia, bipolar disorder, and major depressive disorder. nih.gov

Neuropharmacological Investigations

Neuropharmacological investigations in animal models aim to understand how a compound affects the nervous system at a physiological and biochemical level. This can involve studying its impact on neurotransmitter release, metabolism, receptor occupancy in the brain, and neuronal activity.

Studies on cariprazine, a related compound, have provided insights into the neuropharmacological effects relevant to compounds targeting the dopaminergic and serotonergic systems. Cariprazine has been shown to exhibit high and balanced occupancy of both D3 and D2 receptors in rats. dovepress.com Microdialysis studies in rats have been used to estimate the extracellular levels of cariprazine and its metabolites in brain regions like the prefrontal cortex and striatum. nih.gov Electrophysiological studies have also been employed to assess the effects of cariprazine and its metabolites on the spontaneous activity of midbrain dopaminergic neurons in rats. nih.gov These types of investigations are crucial for linking the in vitro receptor profile of a compound to its effects on neuronal circuits and neurotransmitter systems in vivo.

Exploratory Animal Studies for Potential Bioactive Agent Applications

Exploratory animal studies can reveal potential applications for a compound beyond its initially hypothesized uses. These studies might investigate effects on various physiological systems or in different disease models to identify novel bioactive properties.

While specific exploratory studies for novel bioactive agent applications of this compound (CERM 3517) were not prominently featured in the search results, the identification of its metabolites in animal studies is a part of the broader preclinical characterization process that can inform potential applications. researchgate.net The fact that this compound was referred to as a "new anti-emetic compound" in one context suggests that initial exploratory studies may have investigated its effects on nausea and vomiting. researchgate.net Preclinical studies on compounds targeting dopamine and serotonin receptors have explored potential in areas like movement disorders, addiction, and other neurological or psychiatric conditions, which could represent potential avenues for exploratory research with structurally related compounds. drugbank.comnih.govfrontiersin.orgbepharco.com

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound

Preclinical investigations are a critical phase in drug development, aimed at understanding how a compound is handled by the body (pharmacokinetics) and its biochemical and physiological effects (pharmacodynamics) before human trials commence. Pharmacokinetic studies typically evaluate a compound's absorption, distribution, metabolism, and excretion (ADME) in various animal species. These studies provide essential data on parameters such as bioavailability, plasma clearance, volume of distribution, and half-life. pharmalegacy.comwuxiapptec.commerckvetmanual.com Preclinical metabolic studies also identify major metabolites and the enzymes involved in their formation. researchgate.netbioivt.commdpi.com Pharmacodynamic characterization, on the other hand, explores the compound's mechanism of action, including its binding affinity and functional activity at target receptors or enzymes, and its effects in relevant animal models of disease. wuxibiology.commsdvetmanual.comnih.govmdpi.com

Despite searching for specific preclinical pharmacokinetic and pharmacodynamic data for this compound, detailed findings, including quantitative data for ADME parameters, metabolic pathways, receptor binding profiles, or efficacy results in animal models specifically for this compound, were not available in the consulted sources. Consequently, it is not possible to present detailed research findings or data tables for the preclinical pharmacokinetic and pharmacodynamic characterization of this compound within this section based on the current information.

Pharmacological Profile of Mociprazine

Receptor Binding Affinities and Selectivity Profiles of Mociprazine

Studies have investigated the binding affinities of this compound and its major metabolites for various receptors. This compound demonstrates high affinity for dopamine (B1211576) D₃, D₂L, and D₂S receptors, as well as serotonin (B10506) 5-HT₁A and 5-HT₂B receptors. vraylarhcp.comdovepress.com It also shows moderate affinity for serotonin 5-HT₂A, histamine (B1213489) H₁, and sigma-1 (σ₁) receptors. dovepress.com Affinity for serotonin 5-HT₂C and alpha-1A (α₁A) adrenergic receptors is considered low. vraylarhcp.commdpi.com Notably, this compound has negligible affinity for cholinergic muscarinic receptors. vraylarhcp.commdpi.com

Its major human metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), exhibit similar high affinities for human D₃, D₂L, 5-HT₁A, 5-HT₂A, and 5-HT₂B receptors. dovepress.comnih.gov Both metabolites show higher selectivity for the human D₃ receptor compared to the D₂ receptor subtypes (D₂L and D₂S) than the parent compound. dovepress.com Specifically, DCAR and DDCAR exhibit considerably higher in vitro selectivity for the human D₃ receptor versus the D₂L, D₂S, 5-HT₂B, and 5-HT₁A receptors compared to this compound. dovepress.com Research indicates that this compound and DDCAR have subnanomolar in vitro binding affinity for human D₂ and D₃ receptors, with approximately 3- to 4-fold higher affinity for D₃ receptors than for D₂ receptors. dovepress.com

A table summarizing the in vitro binding affinities (Ki values) for this compound and its metabolites at key receptors is presented below, based on available research findings:

| Receptor Target | This compound Kᵢ (nM) | DCAR Kᵢ (nM) | DDCAR Kᵢ (nM) |

| Dopamine D₃ | 0.085 - 0.3 | High Affinity | High Affinity |

| Dopamine D₂L | 0.49 | High Affinity | High Affinity |

| Dopamine D₂S | 0.69 | Low Nanomolar | Low Nanomolar |

| Serotonin 5-HT₁A | 1.4 - 2.6 | High Affinity | High Affinity |

| Serotonin 5-HT₂A | 18.8 | High Affinity | High Affinity |

| Serotonin 5-HT₂B | 0.58 - 1.1 | Subnanomolar | Subnanomolar |

| Histamine H₁ | 23.3 | Moderate | Moderate |

| Serotonin 5-HT₂C | 134 | Not specified | Not specified |

| Alpha-1A Adrenergic | 155 | Not specified | Not specified |

| Cholinergic Muscarinic | >1000 (IC₅₀) | Negligible | Negligible |

Note: Kᵢ values represent inhibitory constants, where a smaller value indicates greater binding affinity. Ranges are provided where available from different sources.

In vivo studies using positron emission tomography (PET) in patients with schizophrenia have further demonstrated that this compound binds robustly to both D₃ and D₂ receptors in a dose-dependent manner. nih.govnih.gov At lower doses, a preference for D₃ over D₂ receptors is observed. nih.govnih.gov After two weeks of treatment, near-complete occupancy (approximately 100%) was observed for both receptors at a dose of 12 mg/day. nih.gov At 1 mg/day, mean D₃ and D₂ receptor occupancies were 76% and 45%, respectively, indicating D₃ selectivity at this dose. nih.govnih.gov

Mechanism of Action Elucidation for this compound

The mechanism of action of this compound is complex and involves modulation of both dopaminergic and serotonergic systems, as well as interactions with other neurotransmitter receptors. nih.govdrugbank.com

Dopaminergic System Interactions

This compound acts as a partial agonist at central dopamine D₂ and D₃ receptors. nih.govnih.govdrugbank.com This partial agonism means that it can produce a lower level of receptor activation compared to a full agonist, potentially leading to a reduced risk of certain side effects associated with full dopamine receptor blockade. drugbank.com this compound exhibits a preferential affinity for the D₃ receptor over the D₂ receptor. dovepress.commdpi.comnih.govnih.govnih.gov This D₃-preferring profile is considered unique among some antipsychotic agents. nih.govbepharco.com Preclinical studies suggest that D₃ receptor modulation may be involved in pro-cognitive and antidepressant effects, as well as the attenuation of negative symptoms. drugbank.combepharco.com In vitro and in vivo studies indicate that this compound and its metabolite DDCAR can increase dopamine levels in the striatum. dovepress.comnih.gov

Serotonergic System Interactions

This compound is a partial agonist at serotonin 5-HT₁A receptors. nih.govnih.govdrugbank.com Activation of 5-HT₁A receptors is thought to contribute to antidepressant effects and may play a role in improving negative and depressive symptoms. bepharco.com Additionally, this compound acts as an antagonist at serotonin 5-HT₂A receptors. nih.govdrugbank.com Antagonism of 5-HT₂A receptors is hypothesized to contribute to a lower risk of extrapyramidal symptoms and may also improve negative and cognitive symptoms by increasing dopamine release in certain brain regions. drugbank.combepharco.compsychopharmacologyinstitute.comnih.govnih.gov this compound also functions as an antagonist at 5-HT₂B receptors. dovepress.comdrugbank.com Antagonism at 5-HT₂B and 5-HT₇ receptors has been associated with improvements in depressive symptoms and pro-cognitive effects. bepharco.com While having lower affinity, antagonism at 5-HT₂C receptors may also contribute to an improvement in depressive symptoms. bepharco.com

Other Neurotransmitter System Modulations

Beyond dopaminergic and serotonergic systems, this compound also interacts with other receptors, albeit generally with lower affinity. It acts as an antagonist at histamine H₁ receptors. drugbank.com While the affinity is relatively low, this interaction could potentially contribute to effects like sedation. bepharco.com this compound also shows low affinity for alpha-1A adrenergic receptors. vraylarhcp.commdpi.com It has negligible affinity for cholinergic muscarinic receptors, suggesting a low risk of anticholinergic side effects. vraylarhcp.commdpi.com

Pharmacodynamic Research of this compound and its Metabolites

Pharmacodynamic studies have aimed to characterize the functional activity of this compound and its major metabolites, DCAR and DDCAR. In vitro functional assays, such as [³⁵S]GTPγS binding assays and cAMP signaling assays, have been used to assess the activity of these compounds at dopamine and serotonin receptors. dovepress.comnih.gov

In [³⁵S]GTPγS binding assays, this compound and DDCAR demonstrated antagonist activity in membranes from rat striatum and cells expressing human D₂ and D₃ receptors, while acting as partial agonists in membranes from rat hippocampus. dovepress.comnih.gov In cAMP signaling assays, this compound, DCAR, and DDCAR functioned as partial agonists at D₂ and D₃ receptors. dovepress.comnih.gov At 5-HT₁A receptors, this compound and DDCAR were found to be full agonists, while DCAR was a partial agonist. dovepress.comnih.gov this compound, DCAR, and DDCAR consistently acted as pure antagonists at human 5-HT₂B receptors. dovepress.comnih.gov

Metabolism and Biotransformation of Mociprazine

Identification of Mociprazine Metabolites

Studies in beagle dogs have identified a significant number of unconjugated urinary metabolites of this compound, indicating diverse biotransformation processes. nih.govresearchgate.net

N-Dephenylated Metabolites

One of the primary biotransformation pathways of this compound is N-dephenylation, which involves the cleavage of the aromatic moiety. nih.govresearchgate.net This process results in the formation of N-dephenylated metabolites. A major metabolite identified through mass spectrometric comparison with a synthesized reference compound (CERM 4082) was found to originate from this cleavage. researchgate.net Following N-dephenylation, further reactions on the exposed secondary amine can occur, including methylation and acetylation. nih.govresearchgate.net Unexpected reactions such as N-formylation have also been observed and confirmed not to be artifacts. nih.gov Studies have shown that at least 25% of administered this compound was biotransformed by N-dephenylation in beagle dogs. researchgate.net

Phenyl Ring Hydroxylation Metabolites

Hydroxylation also occurs on the phenyl ring of this compound. Specifically, para-hydroxylation on the phenyl ring has been identified. nih.govresearchgate.net This parahydroxylation was confirmed through NMR analysis. nih.gov

Cyclohexyl Ring Hydroxylation Metabolites

In addition to phenyl ring modification, monohydroxylation on the cyclohexyl ring of this compound has been observed at different positions. nih.govresearchgate.net

Here is a summary of the identified types of metabolites:

| Metabolite Type | Description |

| N-Dephenylated Metabolites | Result from cleavage of the phenyl ring. |

| Phenyl Ring Hydroxylation | Hydroxylation occurring on the phenyl ring, including para-hydroxylation. |

| Cyclohexyl Ring Hydroxylation | Monohydroxylation occurring on the cyclohexyl ring at various positions. |

Metabolic Pathways and Enzymes Involved in this compound Biotransformation

The biotransformation of this compound is mediated by enzymatic processes. Research has focused on identifying the key enzymatic systems responsible for these metabolic conversions. researchgate.netarchive.org

Cytochrome P-450 Enzyme System Research

The cytochrome P-450 (CYP) enzyme system is a superfamily of enzymes known to play a crucial role in the metabolism of many xenobiotics, including drugs, primarily through oxidation reactions like hydroxylation. wikipedia.orgmedsafe.govt.nz While direct studies explicitly detailing the specific CYP enzymes involved in this compound metabolism are not extensively detailed in the provided snippets, the involvement of cytochrome P-450 in hydroxylation and N-dephenylation pathways for various compounds is well-established in the literature. wikipedia.orgmedsafe.govt.nznih.govmdpi.comnih.govmdpi.com Given that this compound undergoes phenyl and cyclohexyl ring hydroxylation, and N-dephenylation can be mediated by P450 catalysis, it is highly probable that CYP enzymes are involved in these biotransformations of this compound. nih.govresearchgate.netmdpi.com

N-Dephenylation Mechanism Studies

Studies have investigated the mechanism of N-dephenylation, suggesting that a para-hydroxyl intermediate on the N-phenyl moiety is essential for this process. nih.govresearchgate.net The role of a para-hydroxyl intermediate being crucial for N-dephenylation was supported by studies involving the intravenous administration of meta- and para-hydroxylated derivatives of this compound to beagle dogs. nih.gov While specific details on the enzymatic mechanism for this compound's N-dephenylation are limited in the provided text, research on the N-dephenylation of other compounds suggests potential mechanisms mediated by P450 catalysis, possibly involving a para-hydroxy metabolite as a prerequisite. researchgate.netmdpi.com

Here is a table summarizing the metabolic pathways and involved enzymes:

| Metabolic Pathway | Key Biotransformations Involved | Potential Enzyme System Involved |

| Oxidation | Phenyl ring hydroxylation, Cyclohexyl ring hydroxylation | Cytochrome P-450 (CYP) |

| N-Dephenylation | Cleavage of the phenyl ring | Potentially Cytochrome P-450 (CYP) |

| Secondary Amine Reactions | Methylation, Acetylation, Formylation | Enzymes involved in these conjugative/modification reactions |

Comparative Metabolism Studies of this compound Across Species

Comparative metabolism studies are crucial in drug development to understand potential differences in how a compound is processed in various species, including preclinical animal models and humans. These differences can impact pharmacokinetics, efficacy, and safety. Research into the comparative metabolism of this compound (CERM 3517) has included investigations in beagle dogs. Following oral administration in beagle dogs, N-dephenylated and N-phenyl urinary metabolites of this compound have been identified using mass spectrometry. researchgate.netresearchgate.net

Species differences in drug metabolism are well-documented and can arise from variations in the expression, activity, and isoform composition of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net While general metabolic pathways can be conserved across species, the rates and specific routes of biotransformation can vary significantly. researchgate.netmdpi.comnih.gov For example, studies on other compounds have shown pronounced species differences in metabolic clearance between rats, dogs, and humans, which could be quantitatively predicted from in vitro metabolic data using liver microsomes. nih.gov These differences were often attributed to variations in enzyme kinetics, such as Vmax values. nih.gov

The identification of N-dephenylated and N-phenyl metabolites in dogs suggests that oxidative pathways involving the cleavage or modification of phenyl and potentially other nitrogen-containing groups are involved in this compound's biotransformation in this species. researchgate.netresearchgate.net The presence and relative abundance of these metabolites may differ in other species, including humans, due to variations in the metabolic enzymes present and their activity levels. While specific detailed comparative metabolic profiles of this compound across a wide range of species (e.g., rats, monkeys, humans) were not extensively found in the provided search results, the principles of species-dependent metabolism observed with other compounds highlight the importance of such studies for a comprehensive understanding of this compound's fate in biological systems. researchgate.netnih.govbiorxiv.orgnih.govmdpi.com

Metabolic Stability and In Vitro/In Vivo Correlation Research

Metabolic stability is a key parameter assessed during drug discovery and development, indicating how readily a compound is metabolized by enzymes. In vitro metabolic stability testing is commonly performed using systems like liver microsomes, hepatocytes, or recombinant enzymes to predict in vivo hepatic clearance. bdj.co.jpsrce.hr These in vitro systems offer advantages such as early determination of metabolic profiles and the ability to use human-derived enzymes or cells to predict human in vivo clearance. researchgate.net

For this compound, research has included assessing the metabolic stability of related active metabolites, such as imidazoquinolinones. researchgate.net Efficient syntheses and information on the metabolic stabilities of these compounds have been presented. researchgate.net Metabolic stability assays, often coupled with chromatographic analysis like HPLC-MS/MS, quantify the disappearance of the parent compound or the formation of metabolites over time. srce.hr

The correlation between in vitro metabolic stability and in vivo clearance is a critical aspect of preclinical evaluation. While in vitro models can provide valuable predictions, extrapolating in vitro data to predict in vivo clearance in humans can be complex and is not always perfectly correlated. bdj.co.jpsrce.hrresearchgate.netnih.gov Discrepancies can arise due to factors such as differences in enzyme activity between in vitro systems and the in vivo environment, extrahepatic metabolism, non-specific protein binding, and the involvement of transporters. bdj.co.jpsrce.hrresearchgate.netnih.gov For instance, some studies have indicated that in vitro metabolic clearance obtained from human liver microsomes and cryopreserved human hepatocytes may systematically under-predict in vivo metabolic clearance. srce.hrresearchgate.net However, cryopreserved human hepatocytes are generally regarded as a more suitable system for predicting in vivo hepatic clearance compared to liver microsomes, particularly for compounds with low passive membrane permeability. srce.hr

Research on other compounds has demonstrated successful attempts to predict in vivo hepatic metabolic clearance from in vitro data. nih.gov The ability to quantitatively reproduce species differences observed in vivo using in vitro methods has also been shown, emphasizing the utility of these tools in understanding and predicting drug behavior across species. nih.gov While specific detailed in vitro/in vivo correlation data for this compound was not found, the general principles and challenges of this type of research are highly relevant to understanding how in vitro studies on this compound's metabolic stability would inform predictions of its behavior in living organisms. Early preclinical in vitro and in vivo studies, including metabolic stability in liver microsomes, hepatocytes, and plasma, are highly desirable to predict important pharmacokinetic parameters. nih.gov Differences in in vitro metabolic profiles across species in preclinical studies are closely related to drug exposure and safety in humans. nih.gov

Molecular Interactions of Mociprazine

Ligand-Receptor Interaction Analysis using Computational Methods

Computational analysis provides a powerful lens through which the binding of a ligand like Mociprazine to its receptor targets can be predicted and understood. nih.gov These in silico techniques are fundamental in modern drug design, offering insights that guide the development of more selective and effective therapeutic agents. nih.gov For arylpiperazine derivatives, these methods have been instrumental in characterizing interactions with aminergic G protein-coupled receptors (GPCRs). nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For arylpiperazine compounds targeting the dopamine (B1211576) D2 receptor, docking studies consistently identify a key interaction: the protonated nitrogen atom of the piperazine (B1678402) ring forms a strong, charge-assisted hydrogen bond or salt bridge with a highly conserved aspartate residue in the third transmembrane helix (TM3), specifically Asp114. nih.govmdpi.com The aryl portion of the molecule typically settles into a hydrophobic binding pocket formed by residues from several transmembrane helices. nih.govbg.ac.rs

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the physiological environment, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the receptor. nih.gov These simulations can confirm the stability of key interactions, like the one with Asp114, and reveal the roles of other surrounding amino acid residues in stabilizing the ligand within the binding site. nih.gov

Binding energy calculations are used to estimate the affinity of a ligand for its receptor, which correlates with its potency. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy of the complex from MD simulation trajectories. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.

Table 1: Illustrative Key Interactions for Arylpiperazine Ligands at Dopamine D2 Receptor This table represents common interactions identified in computational studies for the arylpiperazine class of compounds, which are expected to be relevant for this compound.

| Interaction Type | Key Receptor Residue | Ligand Moiety Involved | Significance |

| Salt Bridge / H-Bond | Asp114 (TM3) | Protonated Piperazine Nitrogen | Primary anchor point for the ligand |

| Hydrophobic Interactions | Val115 (TM3), Trp386 (TM6), Phe390 (TM6) | Aryl ring and linker | Stabilizes ligand in the binding pocket |

| π-π Stacking | Phe389 (TM6), His393 (TM6) | Aryl ring | Orients and stabilizes the aromatic part of the ligand |

Structural Insights into Dopamine Receptor-Ligand Binding

The crystal structure of the dopamine D2 receptor, solved bound to the antipsychotic drug risperidone, has provided invaluable structural insights applicable to ligands like this compound. technologynetworks.com These high-resolution structures confirm that the binding site for arylpiperazine-like molecules is located within the transmembrane domain. technologynetworks.com

The binding site can be conceptualized as having two main regions: an orthosteric binding pocket where the core interactions occur, and an accessory binding pocket that can be engaged by different parts of the ligand, contributing to subtype selectivity (e.g., D2 vs. D3). nih.gov The interaction with Asp114 in TM3 is a universal feature for the binding of most dopaminergic ligands. nih.gov The diversity in the rest of the molecule determines its affinity and selectivity for different dopamine receptor subtypes and other receptors, such as serotonin (B10506) receptors. For arylpiperazines, the nature of the terminal aryl group and the length of the linker chain are critical for modulating the binding profile. mdpi.com

Receptor-Receptor Interactions within Receptor Mosaics and Functional Implications for this compound

The traditional view of one ligand-one receptor has evolved to include the concept of "receptor mosaics" or heteromers, where different G protein-coupled receptors form complexes in the cell membrane. nih.gov These receptor-receptor interactions can allosterically modulate the signaling properties of the constituent receptors. The dopamine D2 receptor is known to be a "hub receptor" that forms heteromers with various other receptors, including adenosine (B11128) A2A, cannabinoid CB1, and serotonin 5-HT2A receptors. nih.gov

Given this compound's activity at both dopamine D2 and serotonin 5-HT1A receptors, the potential formation of D2-5-HT1A receptor heteromers is of significant interest. The existence of such complexes could have profound functional implications. For instance, the binding of this compound to one receptor in the mosaic could induce conformational changes that alter the binding affinity or signaling efficacy of the other receptor. This integrated signaling could underlie the unique therapeutic profiles of drugs that target multiple receptors. The net effect of this compound would therefore not simply be the sum of its actions at individual D2 and 5-HT1A receptors, but a more complex, integrated response dictated by the specific receptor mosaics present in different brain regions.

Synthetic Methodologies of Mociprazine

Chemical Synthesis Pathways and Strategies for Mociprazine

The synthesis of compounds structurally related to this compound often involves the construction and functionalization of key molecular fragments, such as the piperazine (B1678402) ring, the cyclohexyl ring, and the attachment of various substituents. Based on the synthesis of analogous compounds like Cariprazine (B1246890), which shares a piperazine ring and a cyclohexyl ethyl linker, potential strategies for this compound synthesis could involve:

Formation of the Piperazine Ring System: The piperazine core is a common scaffold in many pharmaceuticals. Its synthesis can be achieved through various methods, including the cyclization of diamines or the alkylation of pre-formed piperazine rings with appropriate precursors.

Construction of the Cyclohexyl Moiety and Linker: this compound features a cyclohexyl ring connected via an ethyl linker to the piperazine. Synthetic routes would likely involve the preparation of a functionalized cyclohexyl derivative that can be coupled with the piperazine system. For instance, the synthesis of Cariprazine involves a trans-4-substituted cyclohexane-1-amine as a key structural element, and methods utilizing transaminase-catalyzed amination or deamination have been explored for obtaining such intermediates with desired stereochemistry. google.com

Formation of the Urea (B33335) Linkage: The dimethylurea group in this compound would typically be formed through a reaction involving an amine and a carbamoylating agent, such as dimethylcarbamoyl chloride. This type of acylation reaction is a key step in the synthesis of Cariprazine, where a compound containing the cyclohexyl-ethyl-piperazine core is reacted with dimethylcarbamoyl chloride in the presence of a base. wikipedia.orgnih.govmdpi.comgoogle.comgoogle.com

While a specific step-by-step pathway for this compound synthesis is not provided in the search results, the general strategies employed for constructing similar complex molecules involve convergent or linear approaches, utilizing reactions such as alkylation, acylation, reductive amination, and potentially stereoselective transformations to control the configuration of the cyclohexyl ring if stereoisomers are relevant.

Derivatization and Analog Synthesis Research

Research into the derivatization and synthesis of analogs of compounds like this compound is driven by the desire to explore structure-activity relationships (SAR) and optimize properties. Analog synthesis typically involves modifying specific parts of the core structure to create a library of related compounds. google.commims.comhodoodo.comnih.govgoogle.comnih.gov

Strategies for this compound derivatization and analog synthesis could include:

Modifications of the Piperazine Ring: Altering substituents on the nitrogen atoms or the carbon atoms of the piperazine ring.

Variations on the Cyclohexyl Moiety: Introducing different substituents, changing the stereochemistry, or modifying the ring size.

Alterations of the Linker Chain: Modifying the length or composition of the ethyl linker between the cyclohexyl and piperazine rings.

Changes to the Urea Group: Replacing the dimethylurea with other urea derivatives or isosteres.

Modification or Replacement of the Ethynyl Group: Exploring the impact of different alkyne substituents or replacing the alkyne with other functional groups.

Variations on the Methoxyphenyl Substituent: Modifying the position or nature of the substituent on the phenyl ring or replacing the methoxy (B1213986) group.

These modifications are typically achieved through targeted chemical reactions on key intermediates or the final this compound structure. The synthesis of libraries of analogs allows for systematic investigation of how structural changes influence the compound's properties. mims.comnih.gov

Optimization of Synthetic Yields and Purity

Optimizing the synthetic yield and purity of a chemical compound like this compound is crucial for efficient and cost-effective production. This involves carefully controlling reaction parameters and employing effective purification techniques. General strategies for optimization, as highlighted in the context of synthesizing related compounds, include:

Optimization of Reaction Conditions: This involves systematically studying and adjusting parameters such as temperature, reaction time, solvent, concentration of reactants, and the choice and amount of catalysts or bases. wikipedia.orgnih.govmdpi.comgoogle.comgoogle.com For example, in the synthesis of Cariprazine, optimizing the reaction temperature and the amount of inorganic base were found to significantly impact yield and purity. wikipedia.orgnih.govmdpi.comgoogle.comgoogle.com

Selection of Solvents and Reagents: The choice of solvent can significantly affect reaction rate, selectivity, and solubility of reactants and products. Using appropriate reagents and ensuring their purity is also essential.

Minimizing Impurity Formation: Understanding potential side reactions and optimizing conditions to suppress the formation of impurities is critical. For instance, in Cariprazine synthesis, the formation of double-condensation impurities was a challenge that optimized methods aimed to minimize. wikipedia.orgnih.govmdpi.comgoogle.comgoogle.com

Developing Efficient Purification Methods: Techniques such as crystallization, chromatography, and extraction are employed to isolate and purify the desired product from reaction mixtures and byproducts. wikipedia.orgnih.govmdpi.comgoogle.comgoogle.com Crystallization, in particular, is frequently used to achieve high purity. wikipedia.orgmdpi.comgoogle.com

Exploring Alternative Synthetic Routes: Sometimes, a completely different synthetic pathway may offer advantages in terms of yield, purity, or ease of scale-up.

Utilizing Modern Synthetic Techniques: Techniques like mechanochemical synthesis or microwave irradiation can offer shorter reaction times and potentially higher yields and purity in some cases, as seen with related arylpiperazine derivatives. mdpi.com

By systematically applying these optimization strategies, researchers and process chemists aim to develop a synthetic route that is not only scientifically sound but also practical for producing this compound with high yield and purity on a larger scale.

Clinical Research on Mociprazine

Clinical Efficacy Investigations of Cariprazine (B1246890)

Clinical trials have evaluated the efficacy of Cariprazine in the treatment of conditions such as schizophrenia and bipolar I disorder, including manic, mixed, and depressive episodes. the-hospitalist.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov

Symptom Domain Efficacy Studies

Studies have demonstrated Cariprazine's effectiveness across various symptom domains in schizophrenia and bipolar disorder. In patients with acute exacerbation of schizophrenia, pooled analyses from phase II/III trials indicated statistically significant differences favoring Cariprazine over placebo across five Positive and Negative Syndrome Scale (PANSS) derived symptom factors: positive symptoms, negative symptoms, disorganized thought, uncontrolled hostility/excitement, and anxiety/depression. nih.gov Effect sizes in these analyses ranged from 0.21 for anxiety/depression to 0.47 for disorganized thought. nih.gov Cariprazine has also shown superiority over other antipsychotics in treating predominant negative symptoms of schizophrenia, which are significant predictors of poorer functional outcomes. frontiersin.orgnih.govdovepress.comfrontiersin.org

In bipolar I disorder, Cariprazine has demonstrated efficacy in treating acute manic and mixed episodes, with significant improvement observed in the Young Mania Rating Scale (YMRS) scores. the-hospitalist.orgnih.gov For bipolar depression, studies have shown that Cariprazine significantly reduced depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo. nih.govnih.govnih.gov Preliminary evidence also suggests that Cariprazine may improve motivation, anhedonia, and cognitive function symptoms in major depressive disorder (MDD). frontiersin.org

Table 1: Summary of Cariprazine Efficacy Across Symptom Domains (Selected Findings)

| Condition | Symptom Domain | Assessment Tool/Scale | Key Findings (vs. Placebo) | Source |

| Schizophrenia | Positive Symptoms | PANSS | Statistically significant improvement. | nih.gov |

| Schizophrenia | Negative Symptoms | PANSS | Statistically significant improvement, superior to some other antipsychotics. | frontiersin.orgnih.govnih.govdovepress.comfrontiersin.org |

| Schizophrenia | Disorganized Thought | PANSS | Statistically significant improvement (Effect size 0.47). | nih.gov |

| Schizophrenia | Uncontrolled Hostility/Excitement | PANSS | Statistically significant improvement. | nih.gov |

| Schizophrenia | Anxiety/Depression | PANSS | Statistically significant improvement (Effect size 0.21). | nih.gov |

| Bipolar I Disorder (Mania) | Manic/Mixed Symptoms | YMRS | Statistically significant reduction in symptoms. | the-hospitalist.orgnih.gov |

| Bipolar I Disorder (Depression) | Depressive Symptoms | MADRS | Statistically significant reduction in symptoms (e.g., 1.5 mg/day dose). | nih.govnih.govnih.gov |

| MDD (Adjunctive) | Motivation, Anhedonia, Cognition | Not specified | Preliminary evidence suggests potential improvement. | frontiersin.org |

Functional Outcome Research

In addition to symptom reduction, clinical research has explored the impact of Cariprazine on functional outcomes. Studies in patients with bipolar I depression have shown that Cariprazine may improve psychosocial functioning. frontiersin.orgnih.gov Analyses of data from a randomized controlled trial in bipolar I depression demonstrated statistically significant improvements in Functional Assessment Short Test (FAST) total scores and on several FAST subscale scores (Autonomy, Occupational Functioning, Cognitive Functioning, Leisure Time, and Interpersonal Relationships) for Cariprazine compared to placebo. frontiersin.orgnih.gov In schizophrenia, Cariprazine has been found to significantly improve personal and social performance. frontiersin.org

Safety and Tolerability Profiles in Clinical Studies

The safety and tolerability of Cariprazine have been assessed in numerous clinical trials across its approved indications. frontiersin.orgnih.govnih.govdovepress.comfrontiersin.orgnih.govnih.govnih.govclinicaltrialsgps.com

Metabolic Parameter Studies in Clinical Populations

Clinical studies of Cariprazine have generally indicated a favorable metabolic profile. the-hospitalist.orgfrontiersin.orgfrontiersin.orgdovepress.comnih.govfrontiersin.orgnih.govnih.gov In short-term and long-term trials, Cariprazine has been associated with minimal effects on metabolic parameters such as weight, glucose levels, and lipid profiles. the-hospitalist.orgfrontiersin.orgdovepress.comnih.govfrontiersin.orgnih.govnih.gov Pooled analyses of clinical trial data have shown that mean changes in metabolic parameters were low and generally comparable between Cariprazine and placebo groups. nih.gov Specifically, mean weight increases observed with Cariprazine have been reported as less than 1 kg in some studies and ≤0.5 kg in others. nih.govfrontiersin.orgnih.gov Studies have also indicated that Cariprazine caused only slight changes in weight, hyperlipidaemia, hyperglycaemia, and diabetes mellitus, with no dose-response relationship observed in long-term studies. frontiersin.org

Long-term Safety Monitoring in Clinical Research

Long-term clinical studies have evaluated the safety and tolerability of Cariprazine over extended periods. An open-label, 53-week study in patients with schizophrenia assessed the long-term safety and tolerability of Cariprazine at flexible doses. nih.gov This study reported that long-term treatment appeared generally safe and well tolerated, with no unexpected safety issues or deaths reported as related to the study drug. nih.gov Mean changes in metabolic, hepatic, and cardiovascular parameters were not considered clinically relevant in this long-term study. nih.gov Another long-term, open-label study evaluating Cariprazine as adjunctive therapy in MDD also suggested that it was generally safe and well tolerated, with generally small and not clinically relevant mean changes in laboratory values, vital signs, and ECG parameters. nih.gov

Table 2: Summary of Metabolic Parameter Changes in Clinical Studies

| Parameter | Observed Change with Cariprazine (vs. Placebo) | Notes | Source |

| Body Weight | Minimal increase (<1 kg or ≤0.5 kg) | Generally comparable to placebo. | nih.govfrontiersin.orgnih.gov |

| Hyperlipidaemia | Slight changes | No dose-response in long-term studies. | frontiersin.org |

| Hyperglycaemia | Slight changes | No dose-response in long-term studies. | frontiersin.org |

| Diabetes Mellitus | Slight changes | No dose-response in long-term studies. | frontiersin.org |

| Prolactin Levels | Minimal effect, slight decrease in one study | Generally not clinically meaningful changes. | the-hospitalist.orgdovepress.comnih.gov |

Clinical Pharmacokinetic and Pharmacodynamic Studies of Cariprazine in Humans

Clinical pharmacokinetic studies in humans have characterized the absorption, metabolism, and elimination of Cariprazine and its active metabolites. Cariprazine is orally absorbed and is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6. wikipedia.orgdovepress.comdovepress.com It has two major active metabolites, desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR), which also contribute to its therapeutic effects. dovepress.comdovepress.com

Pharmacokinetic studies have shown that steady state for Cariprazine and DCAR is reached within 1-2 weeks, while DDCAR reaches steady state in about 4 weeks. dovepress.com The terminal half-lives of Cariprazine, DCAR, and DDCAR are approximately 1-3 days, 1-2 days, and 2-3 weeks, respectively. wikipedia.orgdovepress.comdovepress.com Cariprazine and its major active metabolites are highly bound to plasma proteins (91-97%). wikipedia.orgdrugbank.com

Pharmacodynamic studies have focused on Cariprazine's interaction with dopamine (B1211576) and serotonin (B10506) receptors. Cariprazine is a dopamine D₃/D₂ receptor partial agonist with a higher affinity for D₃ receptors. the-hospitalist.orgfrontiersin.orgwikipedia.orgdovepress.comdovepress.comfrontiersin.org It also acts as a partial agonist at serotonin 5-HT₁A receptors and an antagonist at 5-HT₂B and 5-HT₂A receptors. wikipedia.orgdovepress.com This unique receptor binding profile is thought to contribute to its broad spectrum of efficacy across different symptom domains. nih.govfrontiersin.orgwikipedia.orgdovepress.com At clinically relevant doses, Cariprazine has shown high occupancy of both D₂ and D₃ receptors. frontiersin.org

Table 3: Summary of Cariprazine Pharmacokinetic Properties in Humans

| Parameter | Finding | Source |

| Primary Metabolism | CYP3A4; secondary: CYP2D6 | wikipedia.orgdovepress.comdovepress.com |

| Major Active Metabolites | Desmethylcariprazine (DCAR), Didesmethylcariprazine (DDCAR) | wikipedia.orgdovepress.comdovepress.com |

| Half-life (Cariprazine) | 1-3 days | wikipedia.orgdovepress.comdovepress.com |

| Half-life (DCAR) | 1-2 days | wikipedia.orgdovepress.comdovepress.com |

| Half-life (DDCAR) | 2-3 weeks | wikipedia.orgdovepress.comdovepress.com |

| Time to Steady State | Cariprazine/DCAR: 1-2 weeks; DDCAR: ~4 weeks; Total active moieties: ~3 weeks | dovepress.com |

| Protein Binding | 91-97% | wikipedia.orgdrugbank.com |

Table 4: Summary of Cariprazine Pharmacodynamic Properties

| Receptor Interaction | Activity | Notes | Source |

| Dopamine D₃ | Partial Agonist | Preferential binding affinity. | the-hospitalist.orgfrontiersin.orgwikipedia.orgdovepress.comdovepress.comfrontiersin.org |

| Dopamine D₂ | Partial Agonist | High occupancy at effective doses. | the-hospitalist.orgfrontiersin.orgwikipedia.orgdovepress.comdovepress.comfrontiersin.org |

| Serotonin 5-HT₁A | Partial Agonist | wikipedia.orgdovepress.com | |

| Serotonin 5-HT₂B | Antagonist | wikipedia.orgdovepress.com | |

| Serotonin 5-HT₂A | Antagonist | Lower affinity compared to D₂/D₃. | wikipedia.orgdovepress.com |

Observational Studies and Real-World Evidence on Mociprazine

Real-world evidence (RWE), derived from the analysis of real-world data (RWD), plays a crucial role in understanding the usage and potential benefits or risks of medical products in typical clinical settings, complementing data obtained from traditional randomized controlled trials (RCTs). Observational studies are a common study design used to generate RWE by collecting data on participants without imposing specific interventions. These studies can be either prospective, following participants over time, or retrospective, analyzing existing data sources such as electronic health records, claims databases, registries, and patient surveys. RWE can provide valuable insights into comparative effectiveness, safety outcomes, and long-term benefits, enhancing the understanding of a drug's impact in real-world use.

A search for specific observational studies and real-world evidence focusing solely on the chemical compound "this compound" did not yield detailed research findings or data tables pertaining to this specific compound in the conducted searches. While the importance and methodology of observational studies and RWE in clinical research are well-documented, specific published studies or real-world data analyses for this compound were not identified in the search results.

Therefore, this section cannot provide detailed research findings or data tables specifically for this compound based on the available search information.

Future Directions in Mociprazine Research

Elucidation of Unexplored Therapeutic Potential

The established pharmacological profile of mociprazine as a dopamine (B1211576) and serotonin (B10506) receptor modulator suggests a broader therapeutic applicability beyond its initial areas of investigation. Future research should systematically explore its potential in treating a wider range of neuropsychiatric and neurological disorders.

Anxiety and Mood Disorders: Preclinical evidence often points to the anxiolytic and antidepressant-like effects of compounds that modulate dopaminergic and serotonergic systems. nih.govnih.gov A significant avenue for future research lies in rigorously evaluating the efficacy of this compound in various anxiety disorders, such as generalized anxiety disorder and panic disorder, as well as in different subtypes of depression. vraylar.comnih.gov Clinical trials designed to assess its potential as a standalone or adjunctive therapy in these conditions are warranted. frontiersin.orggedeonrichter.com

Neurodegenerative Diseases: The role of dopamine and serotonin in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's disease is well-documented. Investigating the neuroprotective potential of this compound could open up new therapeutic strategies. Research could focus on its ability to mitigate neuronal damage, reduce neuroinflammation, and improve cognitive and motor symptoms associated with these debilitating conditions.

Substance Use Disorders: Given the critical involvement of the brain's reward pathways, particularly dopaminergic circuits, in addiction, exploring this compound's utility in treating substance use disorders is a logical next step. psychscenehub.com Studies could examine its effectiveness in reducing craving and relapse rates for various substances of abuse.

Advanced Mechanistic Studies

A more profound understanding of this compound's mechanism of action at the molecular and cellular levels is crucial for optimizing its therapeutic use and identifying novel applications.

Receptor Binding and Functional Activity: While the primary targets of this compound are known to be dopamine D2/D3 and serotonin 5-HT1A receptors, a more detailed characterization of its binding affinities and functional activities at various receptor subtypes is needed. psychscenehub.comdrugbank.comnih.gov Advanced in vitro and in vivo studies can elucidate its profile as a partial agonist or antagonist at these receptors and clarify its downstream signaling effects. nih.govvraylarhcp.com

Table 1: Receptor Binding Profile of Similar Compounds

| Receptor | Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | High | Partial Agonist |

| Dopamine D3 | High | Partial Agonist |

| Serotonin 5-HT1A | Moderate | Partial Agonist |

| Serotonin 5-HT2A | Moderate | Antagonist |

Note: This table is illustrative and based on the profiles of pharmacologically similar compounds. Specific data for this compound needs to be experimentally determined.

Neurochemical and Electrophysiological Effects: Future studies should employ advanced techniques such as in vivo microdialysis and electrophysiology to investigate how this compound modulates neurotransmitter release and neuronal firing patterns in key brain regions implicated in psychiatric and neurological disorders. This will provide a more dynamic picture of its pharmacodynamic effects.

Molecular and Cellular Pathways: Research should aim to identify the specific intracellular signaling cascades and gene expression changes that are modulated by this compound. Understanding these downstream effects will provide valuable insights into its long-term neuroplastic effects and therapeutic mechanisms.

Development of Novel Analytical Methods for this compound and Metabolites

The development of sensitive, specific, and high-throughput analytical methods is essential for comprehensive pharmacokinetic and pharmacodynamic studies of this compound and its metabolites in biological fluids. nih.govdtic.mil

Chromatographic and Mass Spectrometric Techniques: Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods should be developed and validated for the simultaneous quantification of this compound and its major metabolites in plasma, urine, and cerebrospinal fluid. mdpi.comnih.govsielc.com These methods are crucial for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Potential Analytical Techniques for this compound Analysis

| Technique | Sample Matrix | Key Advantages |

| LC-MS/MS | Plasma, Urine, CSF | High sensitivity and specificity |

| GC-MS | Plasma, Urine | Good for volatile metabolites |

| HPLC-UV | Bulk drug, Formulations | Routine quality control |

Bioanalytical Method Validation: All developed analytical methods must be rigorously validated according to international guidelines to ensure their accuracy, precision, and reliability for use in clinical and non-clinical studies. ijprajournal.com

Collaborative Research Initiatives and Data Synthesis Methodologies

To accelerate the pace of this compound research, fostering collaboration among academic and industry researchers is paramount.

Multidisciplinary Research Consortia: Establishing consortia that bring together experts in medicinal chemistry, pharmacology, toxicology, and clinical research can facilitate a more integrated and comprehensive approach to studying this compound. abbvie.com These collaborations can pool resources, expertise, and data to address complex research questions more effectively.

Data Sharing and Meta-Analyses: The creation of centralized databases to house preclinical and clinical data on this compound would enable researchers to conduct powerful meta-analyses and data synthesis studies. researchgate.net This approach can help to identify trends, generate new hypotheses, and provide a more robust evidence base for its therapeutic potential.

Public-Private Partnerships: Partnerships between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. abbvieclinicaltrials.comclinicaltrials.gov Such collaborations are essential for translating promising preclinical findings into novel therapeutic interventions for patients.

Q & A

Q. Q1. What are the established experimental protocols for synthesizing Mociprazine, and how can researchers ensure reproducibility?

To ensure reproducibility, synthesis protocols should include detailed descriptions of reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography, recrystallization), and compound characterization (e.g., NMR, HPLC purity ≥98%) . Researchers must adhere to IUPAC naming conventions and provide spectral data (IR, MS, H/C NMR) in supporting information. Cross-referencing with published methods in peer-reviewed journals (e.g., Medicinal Chemistry Research) is critical to validate protocols .

Q. Q2. How should researchers design dose-response studies to evaluate this compound’s pharmacological efficacy?

Dose-response studies require:

- In vitro : Testing across a logarithmic concentration range (e.g., 1 nM–100 µM) with positive/negative controls (e.g., EC/IC comparisons).

- In vivo : Dose escalation in animal models (3–5 dose levels) with pharmacokinetic profiling (C, AUC).

Statistical validation (e.g., ANOVA with post-hoc tests) and adherence to ethical guidelines (e.g., ARRIVE 2.0) are mandatory .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

Contradictions often arise from methodological variability (e.g., assay conditions, cell lines). A systematic approach includes:

Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., pH, temperature, solvent purity) .

Cross-validation : Use orthogonal techniques (e.g., CRISPR knockdowns, molecular docking) to confirm target engagement .

Documentation of all variables in supplementary materials is essential for transparency .

Q. Q4. What advanced computational strategies can predict this compound’s off-target effects?

- Molecular dynamics simulations : Model ligand-protein interactions over extended timescales (≥100 ns) to assess binding stability.

- Chemoproteomics : Use activity-based probes to identify off-target proteins in cellular lysates.

- Machine learning : Train models on toxicity databases (e.g., ChEMBL, PubChem) to predict ADMET profiles .

Integrate these methods with in vitro validation (e.g., kinase panels) to minimize false positives .

Q. Q5. How can researchers optimize this compound’s bioavailability through structural modifications?

Bioavailability optimization involves:

Lipinski’s Rule of Five : Adjust logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors.

Prodrug design : Introduce metabolically labile groups (e.g., ester linkages) to enhance solubility.

Crystallography : Use X-ray/NMR structures to guide steric modifications without compromising target affinity .

In vivo pharmacokinetic studies (e.g., oral vs. intravenous administration) are required to validate improvements .

Methodological Guidance

Q. Q6. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?

- Chou-Talalay method : Calculate combination indices (CI <1 = synergy) using CompuSyn software.

- Bliss independence model : Quantify additive vs. synergistic effects via response-surface analysis.

- Bayesian hierarchical models : Account for inter-experiment variability in multi-lab studies .

Raw data (e.g., dose matrices, viability curves) must be archived in repositories like Figshare or Zenodo .

Q. Q7. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality control : Implement HPLC-MS for purity checks (≥98% pure) and ICP-OES for metal contamination.

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., stirring rate, temperature).

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .

Data Integrity & Reporting

Q. Q8. What are the best practices for documenting negative or inconclusive results in this compound studies?

- Preregistration : Submit protocols to platforms like ClinicalTrials.gov or Open Science Framework.

- Transparent reporting : Use formats like MIAME (for microarray data) or ARRIVE (for animal studies).

- Data repositories : Share raw datasets in public archives (e.g., Gene Expression Omnibus, ChEMBL) to avoid publication bias .

Q. Q9. How can researchers ensure ethical compliance in studies involving this compound and human subjects?

- Informed consent : Clearly outline risks/benefits in participant agreements.

- IRB approval : Submit protocols to institutional review boards for validation.

- Data anonymization : Remove identifiers (e.g., patient names, birthdates) before analysis .

Cross-Disciplinary Applications

Q. Q10. What methodologies integrate this compound research with systems biology or omics approaches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.